
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of hydroxyl groups at the 1 and 4 positions on the naphthalene ring, along with a carbamimidothioate group at the 2 position. Its distinct chemical properties make it a subject of interest in synthetic organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
The synthesis of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate typically involves the reaction of 1,4-dihydroxynaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires refluxing the mixture for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize advanced reactors and optimized reaction conditions to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbamimidothioate moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene: Lacks the carbamimidothioate group and has different chemical properties and applications.
1,4-Naphthoquinone: An oxidized form with distinct reactivity and biological activities.
2-Amino-1,4-naphthoquinone: Contains an amino group instead of the carbamimidothioate group, leading to different chemical behavior.
Propiedades
Número CAS |
5391-75-3 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
(1,4-dihydroxynaphthalen-2-yl) carbamimidothioate |
InChI |
InChI=1S/C11H10N2O2S/c12-11(13)16-9-5-8(14)6-3-1-2-4-7(6)10(9)15/h1-5,14-15H,(H3,12,13) |
Clave InChI |
RUZSZXBZUQMTFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)SC(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


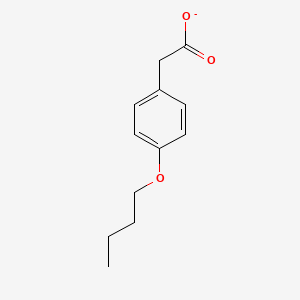
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
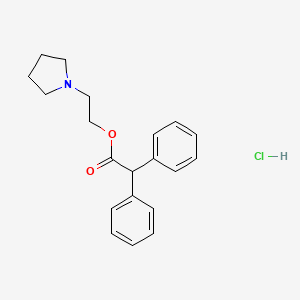
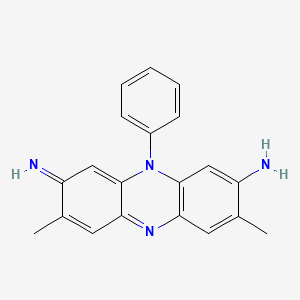

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
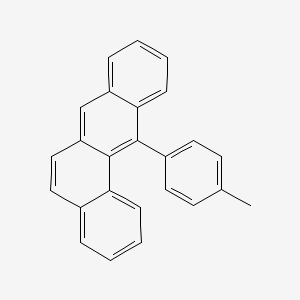
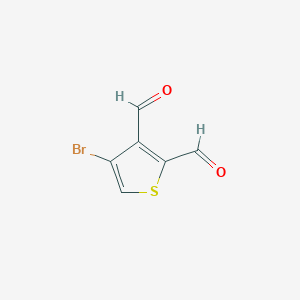
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
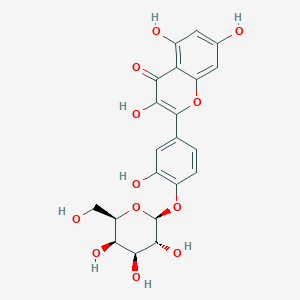

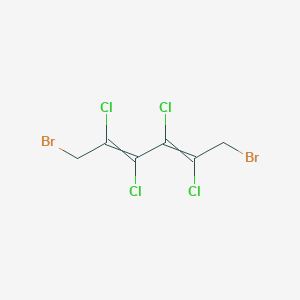
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
